1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone
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Overview
Description
Preparation Methods
The synthesis of 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone involves several steps. One common method includes the reaction of 1-aminoanthraquinone with 3-[(dimethylamino)methyl]aniline under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anthraquinone derivatives .
Scientific Research Applications
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to proteins, altering their activity and affecting various cellular pathways . These interactions contribute to its biological effects, including its potential anticancer properties .
Comparison with Similar Compounds
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-[[4-[(dimethylamino)methyl]phenyl]amino]anthraquinone: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1,4-Diaminoanthraquinone: Lacks the dimethylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
83968-84-7 |
---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
InChI Key |
QXIXGQFTPKEPOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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